![molecular formula C8H5Cl2N B1610655 4,7-dichloro-1H-indole CAS No. 96129-73-6](/img/structure/B1610655.png)
4,7-dichloro-1H-indole
Overview
Description
4,7-Dichloro-1H-indole (4,7-DCI) is an organic compound belonging to the group of heterocyclic compounds. It is an indole derivative, which is a six-membered aromatic ring-structure containing two nitrogen atoms. 4,7-DCI has been used in a variety of scientific research applications due to its unique properties.
Scientific Research Applications
Auxin Properties
4,7-Dichloroindole is a type of dichlorinated indole-3-acetic acid . These acids are synthesized and characterized by X-ray structure analysis to unambiguously identify the substances for bioassays required to establish structure-activity relationships of auxins and their analogues . However, it’s worth noting that 4,7-Dichloroindole has low auxin activity compared to other dichlorinated indole-3-acetic acids .
Biological Potential
Indole derivatives, including 4,7-Dichloroindole, possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities has sparked interest among researchers to synthesize a variety of indole derivatives .
Antiviral Activity
Indole derivatives, including 4,7-Dichloroindole, have been reported to have antiviral properties . For example, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives are known for their anti-inflammatory properties . While specific studies on 4,7-Dichloroindole are limited, the anti-inflammatory potential of indole derivatives suggests that 4,7-Dichloroindole may also possess similar properties .
Anticancer Activity
Indole derivatives have been studied for their anticancer properties . Although specific research on the anticancer activity of 4,7-Dichloroindole is limited, the anticancer potential of indole derivatives suggests that 4,7-Dichloroindole may also have anticancer properties .
Anti-HIV Activity
Indole derivatives have been reported to have anti-HIV properties . While specific studies on 4,7-Dichloroindole are limited, the anti-HIV potential of indole derivatives suggests that 4,7-Dichloroindole may also possess similar properties .
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 4,7-Dichloroindole.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that 4,7-Dichloroindole could have diverse molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4,7-Dichloroindole is not clearly defined in the available literature
The potential of 4,7-Dichloroindole, given the known biological activities of indole derivatives, makes it a promising candidate for future studies .
properties
IUPAC Name |
4,7-dichloro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCCABIEVMZKJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541840 | |
Record name | 4,7-Dichloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dichloro-1H-indole | |
CAS RN |
96129-73-6 | |
Record name | 4,7-Dichloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.